molecular formula C19H17BrN2O3 B11558425 (4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11558425
M. Wt: 401.3 g/mol
InChI Key: DKLZENJDUNHSOY-MHWRWJLKSA-N
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Description

(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione typically involves the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the (5-bromo-2-methoxyphenyl)methylidene group: This step involves the condensation of the pyrazolidine-3,5-dione core with 5-bromo-2-methoxybenzaldehyde under basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This can be achieved through a substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrazolidine-3,5-dione core, potentially leading to the formation of alcohols.

    Substitution: The bromine atom in the (5-bromo-2-methoxyphenyl)methylidene group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione would depend on its specific biological activity. For example, if the compound exhibits anti-inflammatory activity, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
  • (4E)-4-[(5-fluoro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
  • (4E)-4-[(5-iodo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H17BrN2O3/c1-11-4-6-15(8-12(11)2)22-19(24)16(18(23)21-22)10-13-9-14(20)5-7-17(13)25-3/h4-10H,1-3H3,(H,21,23)/b16-10+

InChI Key

DKLZENJDUNHSOY-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)N2)C

Origin of Product

United States

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